molecular formula C8H8ClF3N2O B2492990 2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide CAS No. 2411229-64-4

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide

Cat. No. B2492990
CAS RN: 2411229-64-4
M. Wt: 240.61
InChI Key: BRJUYZCZHBAHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide, also known as CF3-Py2-Cl-AcAm, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research areas, including medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamidecAm is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an essential process for the prevention and treatment of cancer.
Biochemical and Physiological Effects:
2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamidecAm has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to induce the expression of certain genes involved in the regulation of apoptosis, cell cycle arrest, and DNA damage response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamidecAm in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, the synthesis of this compound requires specialized equipment and expertise, which can make it challenging to obtain in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamidecAm. One potential area of research is the development of new drugs based on this compound. Another area of research is the investigation of the mechanism of action of this compound, which can help to optimize its use in lab experiments. Additionally, the potential applications of this compound in other research areas, such as chemical biology and drug discovery, should be explored further.

Synthesis Methods

The synthesis of 2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamidecAm involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through the reaction of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with pyrrole in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final compound.

Scientific Research Applications

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamidecAm has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

2-chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O/c9-4-6(15)14-7(8(10,11)12)5-2-1-3-13-5/h1-3,7,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJUYZCZHBAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.